
1,2,3,4,8-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,8-Pentabromo-dibenzofuran is an organobromine compound with the molecular formula C₁₂H₃Br₅O. It is a derivative of dibenzofuran, where five hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,8-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The process may require a catalyst, such as iron or aluminum bromide, to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include dibenzofuran derivatives with various substituents replacing the bromine atoms.
Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include dibenzofuran derivatives with fewer bromine atoms.
Applications De Recherche Scientifique
1,2,3,4,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated aromatic compounds.
Industry: Used in the production of flame retardants, polymers, and other brominated materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The compound’s bromine atoms play a crucial role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,7,8-Pentabromo-dibenzofuran
- 2,3,4,7,8-Pentabromo-dibenzofuran
- 1,2,3,4,9-Pentabromo-dibenzofuran
Uniqueness
1,2,3,4,8-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interactions. Compared to other pentabromo-dibenzofuran isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
617707-95-6 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,3,4,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H |
Clé InChI |
IXHHWIMARZWFSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


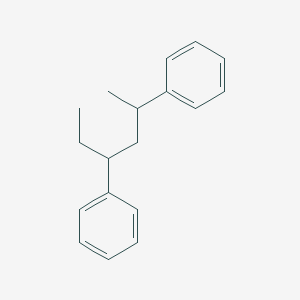
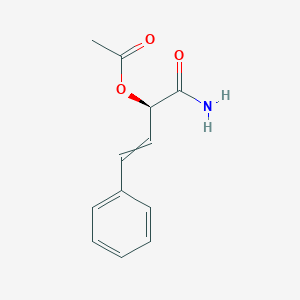

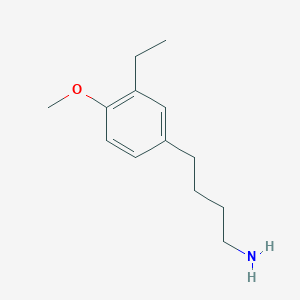
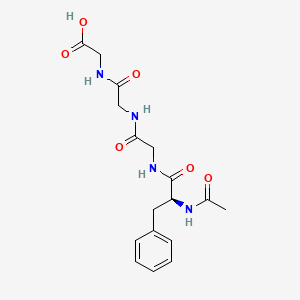
![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
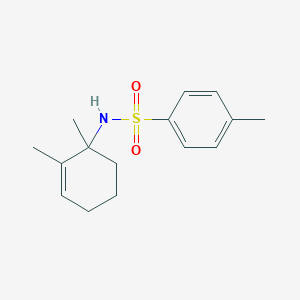
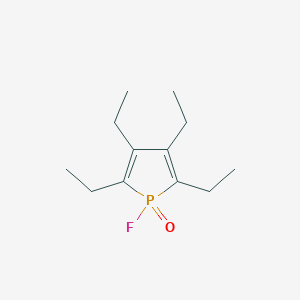
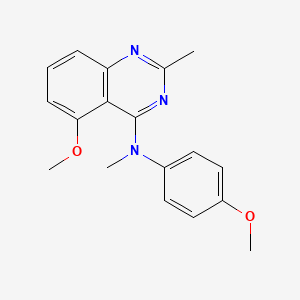
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)
